METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methoxy-d3-benzoate is a deuterium-labeled compound with the molecular formula C9H6D3ClO3 and a molecular weight of 203.64 g/mol. It is a derivative of methyl 5-chloro-2-methoxybenzoate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxy-d3-benzoate can be synthesized through the deuteration of methyl 5-chloro-2-methoxybenzoate. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This is typically achieved using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include deuterated derivatives with altered functional groups, which are useful for various research applications.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methoxy-d3-benzoate involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This makes it a valuable tool in studying the behavior of similar compounds under various conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A nitro derivative with different chemical properties.
Methyl 2-bromo-5-chlorobenzoate: A brominated analog used in pharmaceutical research.
Uniqueness
Methyl 5-chloro-2-methoxy-d3-benzoate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracing and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various scientific fields.
Properties
CAS No. |
1219803-33-4 |
---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
203.636 |
IUPAC Name |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI Key |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Synonyms |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.